1-Phenylcyclohexylamine (CAS: 2201-24-3) is a primary arylamine characterized by a phenyl group and an amino group attached to the same carbon of a cyclohexane ring. This structure makes it a foundational precursor for a range of more complex N-substituted arylcyclohexylamines.[1][2] Its primary utility in procurement is as a critical intermediate for synthesizing derivatives with applications in neuropharmacology, particularly as modulators of the N-methyl-D-aspartate (NMDA) receptor, and in the development of other biologically active compounds.[3][4][5]
Substituting 1-phenylcyclohexylamine with simpler analogs like cyclohexylamine or its isomer, 4-phenylcyclohexylamine, is often unfeasible. The specific geminal arrangement of the phenyl and amino groups on the same carbon atom creates a unique steric and electronic environment that is critical for its reactivity and the biological activity of its derivatives.[2] Simpler amines lack the necessary steric hindrance and phenyl group electronics required for specific receptor interactions, while isomeric variants like 4-phenylcyclohexylamine, where the groups are on different carbons, result in fundamentally different molecular shapes and binding profiles. Therefore, for applications requiring the specific 1-arylcyclohexylamine scaffold, such as in the synthesis of targeted NMDA receptor antagonists, this compound is not functionally interchangeable with its simpler or isomeric counterparts.[5][6]
1-Phenylcyclohexylamine serves as a direct and efficient precursor for producing N-alkylated derivatives, which are widely studied as pharmacological agents. For example, the synthesis of 1-(1-phenylcyclohexyl)piperidine (PCP), a well-characterized NMDA receptor antagonist, can be achieved by reacting 1-phenylcyclohexylamine with 1,5-dibromopentane, with reported yields of 65-75%.[3] This provides a more direct and often higher-yielding route compared to multi-step syntheses starting from less functionalized precursors like cyclohexanone or 1-phenylcyclohexene, which involve more hazardous reagents and can result in lower overall yields (~30-40%).[3]
| Evidence Dimension | Overall Reaction Yield |
| Target Compound Data | 65-75% (Alkylation from 1-phenylcyclohexylamine) |
| Comparator Or Baseline | 30-40% (Multi-step synthesis from 1-phenylcyclohexene or 1-phenylcyclohexanol) |
| Quantified Difference | Approximately 1.6x to 2.5x higher yield |
| Conditions | Synthesis of 1-(1-phenylcyclohexyl)piperidine (PCP) via alkylation of the primary amine versus multi-step routes involving Ritter or Grignard reactions. |
For process efficiency and material economy, using this compound as a direct precursor significantly improves yield, reducing waste and the cost of downstream products.
The 1-phenylcyclohexylamine scaffold is the foundational core for a class of potent N-methyl-D-aspartate (NMDA) receptor antagonists. Research developing novel, non-addictive, rapid-acting antidepressants uses this core structure to create derivatives with balanced, multi-target activity. In a 2025 study, a heterocycle-fused derivative of 1-phenylcyclohexylamine (compound A16) demonstrated potent antagonism with an IC50 of 1.8 µM at the NMDA receptor.[5] This potency is comparable to or greater than many other established NMDA antagonists and is critically dependent on the 1-phenylcyclohexylamine core, which cannot be replaced by simpler amines without losing the specific receptor interaction.
| Evidence Dimension | NMDA Receptor Antagonist Activity (IC50) |
| Target Compound Data | 1.8 µM (for derivative A16) |
| Comparator Or Baseline | Lead compound S1 (data not specified but A16 showed more 'balanced' activity) |
| Quantified Difference | Demonstrates high potency essential for this specific therapeutic class. |
| Conditions | In vitro assessment of antagonist activity at the NMDA receptor. |
Procurement of this specific compound is non-negotiable for research and development programs targeting this well-validated pharmacological scaffold for CNS disorders.
1-Phenylcyclohexylamine has a defined boiling point of 106-107 °C at 1 Torr, distinguishing it from related, more volatile amines like cyclohexylamine (boiling point ~134 °C at atmospheric pressure).[7] Its higher boiling point and potential solid state at room temperature (depending on purity) can offer handling and processability advantages, such as reduced vapor pressure and easier dosing by weight compared to lower-boiling-point liquid amines.[8] While both are soluble in common organic solvents, the distinct physical state and lower volatility of 1-phenylcyclohexylamine can be a critical parameter for process safety and reaction control in scaled-up laboratory or industrial settings.
| Evidence Dimension | Boiling Point |
| Target Compound Data | 106-107 °C @ 1 Torr |
| Comparator Or Baseline | Cyclohexylamine: ~134 °C @ 760 Torr |
| Quantified Difference | Significantly lower volatility under standard conditions compared to the non-arylated analog. |
| Conditions | Standard physical property measurement. |
Predictable physical properties are crucial for process design; the lower volatility of this compound compared to simpler amines enhances handling safety and control during synthesis.
This compound is the designated starting material for synthesizing libraries of arylcyclohexylamine derivatives targeting central nervous system (CNS) disorders. Its proven utility as a precursor for potent NMDA receptor antagonists makes it essential for research programs developing novel therapeutics for depression, neurodegenerative diseases, and certain types of convulsions.[4][5]
Given its role as the immediate precursor to compounds like phencyclidine (PCP) and its analogs, 1-phenylcyclohexylamine is procured for the synthesis of analytical reference standards and pharmacological probes.[3][6] These materials are critical for forensic science, toxicology, and neuropharmacology research to study receptor binding and function.
The bulky 1-phenylcyclohexyl group provides significant steric hindrance around the nitrogen atom. This feature is valuable in synthetic chemistry for directing reactions or for creating ligands and molecules where access to a specific site needs to be sterically controlled. The defined physical properties allow for its reliable use in multi-step synthetic routes where process control is paramount.[7]